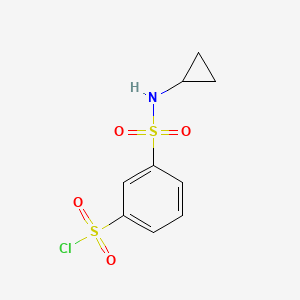

3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride

Description

3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopropylsulfamoyl group (-SO₂-NH-cyclopropyl) at the meta position and a sulfonyl chloride (-SO₂Cl) group at the para position on the benzene ring. Its molecular formula is C₉H₁₀ClNO₄S₂, with a molecular weight of 295.76 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly for preparing sulfonamide derivatives in pharmaceutical and agrochemical research. Notably, it has been discontinued by suppliers like CymitQuimica, impacting its availability for industrial applications .

Properties

IUPAC Name |

3-(cyclopropylsulfamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S2/c10-16(12,13)8-2-1-3-9(6-8)17(14,15)11-7-4-5-7/h1-3,6-7,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRRYBPYXPLARI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930395-72-5 | |

| Record name | 3-(cyclopropylsulfamoyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with cyclopropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles, such as amino groups in proteins. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity or altering their function . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomer: 4-(Cyclopropylsulfamoyl)benzene-1-sulfonyl Chloride

- Molecular Formula: C₉H₁₀ClNO₄S₂ (identical to the target compound).

- Key Difference : The cyclopropylsulfamoyl group is at the para position instead of meta.

- Hazard Profile : Exhibits significant toxicity (H301: toxic if swallowed; H311: toxic in contact with skin; H314: causes severe skin burns; H331: toxic if inhaled) .

- The para isomer’s higher symmetry could affect crystallization behavior.

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

- Molecular Formula : C₈H₃Cl₂F₃O.

- Molecular Weight : ~242.90 g/mol .

- Key Features : A benzoyl chloride with electron-withdrawing substituents (Cl, CF₃), enhancing electrophilicity. Benzoyl chlorides generally exhibit higher reactivity in nucleophilic acyl substitutions compared to sulfonyl chlorides.

- Hazard Data: Not available, suggesting less characterized safety protocols .

4-(Trifluoroacetyl)benzene-1-sulfonyl Chloride

- Molecular Formula : C₈H₄ClF₃O₃S.

- Molecular Weight : ~272.52 g/mol .

- Key Features : The trifluoroacetyl group (-COCF₃) is strongly electron-withdrawing, increasing the sulfonyl chloride’s reactivity toward nucleophiles. This contrasts with the cyclopropylsulfamoyl group, which may introduce steric hindrance.

5-Iodothiophene-2-sulfonyl Fluoride

- Molecular Formula : C₄H₂FIO₂S₂.

- Molecular Weight : 410.88 g/mol .

- Key Features : A thiophene-based sulfonyl fluoride. Sulfonyl fluorides are less reactive than chlorides but valued in click chemistry. The iodine atom enables halogen bonding, while the thiophene ring alters electronic properties compared to benzene derivatives.

Data Table: Comparative Analysis

Research Findings and Implications

Reactivity Trends

- Electron-Withdrawing Groups : Compounds like 4-(trifluoroacetyl)benzene-1-sulfonyl chloride react faster in nucleophilic substitutions due to enhanced electrophilicity, whereas the cyclopropylsulfamoyl group in the target compound may slow reactions via steric effects .

- Hydrolysis Stability : Sulfonyl chlorides hydrolyze to sulfonic acids. Bulky substituents (e.g., cyclopropyl) could decelerate hydrolysis compared to less hindered analogs.

Hazard Considerations

- The para isomer’s severe toxicity (H314, H331) underscores the importance of substituent position in safety profiles .

Biological Activity

3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride, with the CAS number 930395-72-5, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a sulfonyl chloride functional group attached to a benzene ring, with a cyclopropylsulfamoyl moiety contributing to its chemical properties.

- Molecular Formula : C₉H₁₀ClN₁O₄S₂

- Molecular Weight : 295.76 g/mol

- Structure : The compound features a benzene ring substituted with a cyclopropylsulfamoyl group and a sulfonyl chloride group, which plays a crucial role in its reactivity and biological interactions.

Biological Activity

The biological activity of 3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonyl chloride group enhances the compound's ability to inhibit bacterial growth through interference with folate synthesis pathways.

2. Enzyme Inhibition

This compound has been studied for its potential to inhibit various enzymes, particularly carbonic anhydrases and other sulfonamide-sensitive enzymes. Inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma and edema.

3. Anti-inflammatory Properties

Preliminary studies suggest that compounds similar to 3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride may exhibit anti-inflammatory effects, potentially beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth via folate synthesis | |

| Enzyme Inhibition | Inhibits carbonic anhydrases | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Study: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structures to 3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of dihydropteroate synthase, essential for bacterial folate synthesis.

The mechanism of action for this compound primarily involves:

- Inhibition of Enzymatic Pathways : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), leading to competitive inhibition of enzymes involved in folate metabolism.

- Reactive Intermediates : The sulfonyl chloride can react with nucleophiles, leading to the formation of reactive intermediates that may disrupt cellular processes.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound is classified as hazardous, requiring appropriate handling measures:

- Hazard Statements : H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage).

- Precautionary Measures : Protective equipment should be worn during handling to prevent exposure.

Q & A

Q. What are the standard synthetic routes for 3-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride?

The compound is synthesized via the reaction of benzene-1-sulfonyl chloride with cyclopropyl isocyanate under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane or chloroform. Purification is achieved through recrystallization or chromatography to ensure high purity .

Q. What are the primary chemical reactions of this compound?

Key reactions include:

- Nucleophilic substitution : The sulfonyl chloride group reacts with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

- Hydrolysis : Forms sulfonic acid derivatives in aqueous or basic conditions.

- Reduction : Lithium aluminum hydride reduces the sulfonyl chloride to a sulfonamide .

Q. How is this compound applied in proteomics research?

It modifies proteins and peptides by covalently bonding with nucleophilic groups (e.g., amino, thiol, hydroxyl) to study structure-function relationships. This reactivity enables labeling or crosslinking biomolecules for analytical workflows .

Q. What distinguishes this compound from other sulfonyl chlorides?

The cyclopropylsulfamoyl group enhances specificity in biomolecular interactions compared to simpler derivatives like benzene-1-sulfonyl chloride or halogenated variants. This structural feature influences reactivity and selectivity in synthetic and biological contexts .

Q. Which solvents are compatible with this compound during reactions?

Dichloromethane, chloroform, and other aprotic solvents are preferred due to their inertness and ability to stabilize the reactive sulfonyl chloride group. Protic solvents (e.g., water, alcohols) should be avoided to prevent hydrolysis .

Q. How is the compound characterized after synthesis?

Techniques include IR spectroscopy (to confirm sulfonyl chloride C=O and S=O stretches), NMR (to verify cyclopropyl and aromatic proton environments), and mass spectrometry for molecular weight validation .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

Critical factors include:

- Temperature control : Maintaining 0–5°C during exothermic steps minimizes side reactions.

- Solvent selection : Chlorinated solvents improve reaction homogeneity.

- Purification : Gradient chromatography (e.g., silica gel with ethyl acetate/hexane) resolves impurities .

Q. What mechanistic insights exist for its reactivity with biomolecules?

The sulfonyl chloride acts as an electrophile, attacking nucleophilic residues (e.g., lysine amines, cysteine thiols). Kinetic studies using stopped-flow spectroscopy or computational modeling (DFT) can elucidate transition states and activation barriers .

Q. How to resolve contradictions in reported reactivity with thiols versus amines?

Conflicting data may arise from solvent polarity or pH differences. For example, in polar aprotic solvents, amines react preferentially, while thiols dominate in buffered aqueous systems. Systematic pH-dependent studies are recommended .

Q. What strategies enhance regioselectivity in substitution reactions?

Steric and electronic effects dictate reactivity. Electron-withdrawing substituents on the aromatic ring (e.g., fluorine, cyano) increase electrophilicity at the sulfonyl chloride, while bulky cyclopropyl groups hinder access to specific positions .

Q. How to mitigate hydrolysis during storage or handling?

Store under anhydrous conditions (desiccated, inert atmosphere) and avoid exposure to moisture. Stabilizing additives like molecular sieves or inhibitors (e.g., triethylamine) can prolong shelf life .

Q. What toxicological profiles should be considered for safe use?

The compound is classified as corrosive (ECHA hazard class 4.3-III). Toxicity studies recommend using personal protective equipment (PPE) and fume hoods. Environmental disposal must comply with regulations for sulfonyl chlorides .

Methodological Tables

Table 1: Comparison of Key Sulfonyl Chlorides

Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Shifts |

|---|---|

| IR | 1199 cm⁻¹ (S=O stretch), 1610 cm⁻¹ (C=N) |

| ¹H NMR (CDCl₃) | δ 8.32–8.05 (aromatic protons), δ 7.55 (cyclopropyl) |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.